1,2,3,4-tetrahydronaphthalene-2-thiol
Description
1,2,3,4-Tetrahydronaphthalene-2-thiol is a sulfur-containing derivative of tetralin (1,2,3,4-tetrahydronaphthalene), characterized by a thiol (-SH) group substituted at the 2-position of the alicyclic ring. This compound is synthesized via SH-functionalization of tetralin using hydrogen sulfide (H₂S) under specific reaction conditions. The reaction proceeds through a radical mechanism, where thiyl radicals (HS•) attack tetralin to form carbocentered radicals, followed by dimerization to yield thiolated products .
Thermodynamic studies reveal that the formation of 1,2,3,4-tetrahydronaphthalene-2-thiol (ΔH = −233.9 kJ/mol) is one of four possible isomeric thiols, alongside the 1-thiol (ΔH = −226.1 kJ/mol) and the 5,6,7,8-tetrahydro variants (ΔH = −239.8 and −232.3 kJ/mol for the 1- and 2-thiols, respectively) .
Properties
IUPAC Name |
1,2,3,4-tetrahydronaphthalene-2-thiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12S/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10-11H,5-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUAXZJWUTXYTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydronaphthalene-2-thiol can be synthesized through several methods. One common approach involves the hydrogenation of naphthalene in the presence of a catalyst such as nickel. The thiol group can then be introduced through a substitution reaction using thiolating agents like thiourea or hydrogen sulfide under controlled conditions .
Industrial Production Methods: Industrial production of 1,2,3,4-tetrahydronaphthalene-2-thiol typically involves large-scale hydrogenation of naphthalene followed by thiolation. The process requires precise control of temperature, pressure, and catalyst concentration to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetrahydronaphthalene-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Thiolating agents like thiourea or hydrogen sulfide are employed under controlled conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Corresponding hydrocarbons.
Substitution: Various substituted organic compounds.
Scientific Research Applications
Pharmaceutical Industry
1,2,3,4-Tetrahydronaphthalene-2-thiol has been studied for its potential applications in drug development. Its thiol group can participate in various chemical reactions that are crucial for synthesizing pharmaceutical compounds.
- Case Study : Research indicates that thiols can enhance the solubility and bioavailability of certain drugs. For instance, compounds derived from 1,2,3,4-tetrahydronaphthalene-2-thiol have shown promise in improving the pharmacokinetic profiles of existing medications .
Chemical Synthesis
The compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in synthetic organic chemistry.
- Example Reactions :
- Nucleophilic Substitution : The thiol group can act as a nucleophile in substitution reactions.
- Reduction Reactions : It can be used to reduce carbonyl compounds to alcohols.
Solvent Applications
1,2,3,4-Tetrahydronaphthalene-2-thiol is utilized as a solvent due to its excellent solvating properties for a range of organic materials.
- Industrial Uses :
- Used in paint thinners and removers.
- Acts as a solvent for herbicides and insecticides.
| Application Type | Specific Use Cases |
|---|---|
| Pharmaceuticals | Drug formulation and synthesis |
| Chemical Synthesis | Intermediate for organic compounds |
| Solvent Applications | Paint thinners, herbicides |
Environmental Considerations
The environmental impact of 1,2,3,4-tetrahydronaphthalene-2-thiol is an important factor to consider. Its volatility and potential for bioaccumulation necessitate careful handling and disposal practices.
Safety Data
While specific safety data for this compound is limited, general precautions for handling thiols should be observed:
- Use appropriate personal protective equipment (PPE).
- Ensure adequate ventilation when working with the compound.
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydronaphthalene-2-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, altering their function. This interaction can lead to changes in cellular processes, including signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Thermodynamic Stability and Reactivity
The thermodynamic stability of tetralin-derived thiols depends on the position of the thiol group and the hydrogenation state of the naphthalene ring. A comparison of enthalpy changes (ΔH) for isomeric thiols is summarized below:
Although 1,2,3,4-tetrahydronaphthalene-2-thiol exhibits a more negative ΔH than its 1-thiol isomer, the latter dominates due to the exothermic nature of its initial radical formation step (ΔH1 < 0) . In contrast, the 2-thiol’s formation requires overcoming a higher energy barrier (ΔH1 > 0), making it kinetically less favorable despite thermodynamic stability .
Regioselectivity in Reactions
The position of the thiol group significantly influences regioselectivity in subsequent reactions. For example, bromination studies on 1-oxo-1,2,3,4-tetrahydronaphthalene derivatives reveal that substituents on the alicyclic ring direct electrophilic attacks to specific positions. Bromination occurs preferentially at the 5- and 8-positions of the benzannelated ring, suggesting that electron-donating groups (e.g., thiols) may alter reactivity patterns .
Functional Group Impact on Physicochemical Properties
The thiol group distinguishes 1,2,3,4-tetrahydronaphthalene-2-thiol from other tetralin derivatives:
- Thiol vs. Carboxylic Acid : Derivatives like 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid exhibit higher polarity and acidity (pKa ~4–5) compared to the thiol (pKa ~10), influencing solubility and reactivity in aqueous environments .
- Thiol vs. Methyl Groups : Methyl-substituted analogs (e.g., 2,7-dimethyl-1,2,3,4-tetrahydronaphthalene) lack the nucleophilic -SH group, reducing their capacity for disulfide bond formation or metal chelation .
Biological Activity
1,2,3,4-Tetrahydronaphthalene-2-thiol (THN-2-thiol) is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with THN-2-thiol, focusing on its antimicrobial, antioxidant, and anticancer properties.
THN-2-thiol is characterized by its thiol functional group (-SH) attached to a tetrahydronaphthalene structure. This configuration allows for various interactions with biological targets, influencing its activity in different biological assays.
Antimicrobial Activity
Research has indicated that THN-2-thiol exhibits significant antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains and fungi.
- Case Study : In a study evaluating the antimicrobial effects of thiol compounds, THN-2-thiol showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Antioxidant Activity
The antioxidant capacity of THN-2-thiol has been explored due to the presence of the thiol group, which can donate electrons and neutralize free radicals.
- Research Findings : The compound demonstrated a strong ability to scavenge free radicals in vitro, with an IC50 value indicating effective antioxidant activity . This property suggests potential applications in preventing oxidative stress-related diseases.
Anticancer Activity
The anticancer potential of THN-2-thiol is particularly noteworthy. Several studies have highlighted its ability to inhibit cancer cell proliferation.
- In Vitro Studies : In cancer cell lines such as A549 (lung adenocarcinoma) and C6 (rat glioma), THN-2-thiol exhibited cytotoxic effects with IC50 values indicating significant activity against these cell lines .
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| A549 | 12.5 | 10 |
| C6 | 15.0 | 8 |
The selectivity index indicates that THN-2-thiol is less toxic to normal cells compared to cancer cells, highlighting its potential as a therapeutic agent.
The mechanisms underlying the biological activities of THN-2-thiol include:
- Inhibition of Enzymatic Activity : THN-2-thiol has been shown to inhibit various enzymes involved in cancer progression, including matrix metalloproteinases (MMPs), which are crucial for tumor metastasis .
- Induction of Apoptosis : Studies suggest that THN-2-thiol may induce apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell death .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
